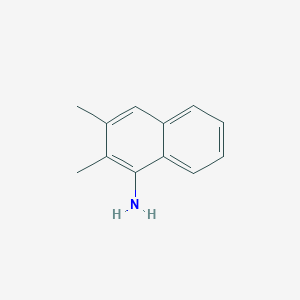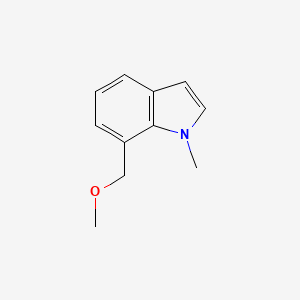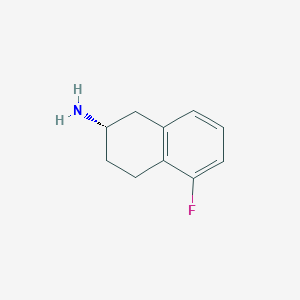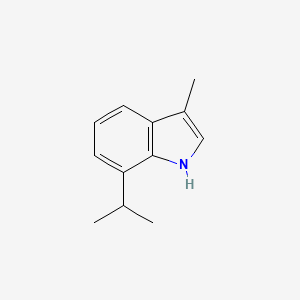
2,3-Dimethylnaphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylnaphthalen-1-amine is an organic compound with the molecular formula C12H13N It is a derivative of naphthalene, where two methyl groups are substituted at the 2 and 3 positions, and an amine group is attached at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylnaphthalen-1-amine typically involves the nitration of 2,3-dimethylnaphthalene followed by reduction to form the corresponding amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, alternative reduction methods, such as catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride, may be employed to achieve the desired product.
化学反応の分析
Types of Reactions
2,3-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2,3-Dimethylnaphthalen-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. The compound’s aromatic structure allows it to participate in π-π interactions, further modulating its activity and effects.
類似化合物との比較
Similar Compounds
2,3-Dimethylnaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.
1-Aminonaphthalene: Has an amine group but lacks the methyl substitutions, leading to different chemical properties and reactivity.
2,3-Diaminonaphthalene: Contains two amine groups, resulting in distinct chemical behavior and applications.
Uniqueness
2,3-Dimethylnaphthalen-1-amine is unique due to the presence of both methyl and amine groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
2,3-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,13H2,1-2H3 |
InChIキー |
HYYHZKJOMGKDEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=C1C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)



![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)


![1H-Pyrazolo[4,3-c]quinoline](/img/structure/B11916722.png)
